molecular formula C7H4F3NO3 B1205309 4-Nitro-3-(trifluoromethyl)phenol CAS No. 88-30-2

4-Nitro-3-(trifluoromethyl)phenol

Cat. No.: B1205309
CAS No.: 88-30-2
M. Wt: 207.11 g/mol
InChI Key: ZEFMBAFMCSYJOO-UHFFFAOYSA-N
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Description

Trifluoromethyl (TFM) is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃). This group is known for its unique properties, including high electronegativity and strong electron-withdrawing effects. These properties make TFM a valuable component in various chemical, pharmaceutical, and industrial applications .

Biochemical Analysis

Biochemical Properties

4-Nitro-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly as a lampricide used to control sea lamprey populations. The compound interacts with various enzymes and proteins, leading to the disruption of mitochondrial oxidative phosphorylation . This interaction results in the uncoupling of oxidative phosphorylation, which depletes ATP levels and affects cellular energy metabolism . The compound’s interaction with enzymes such as ATP synthase and other mitochondrial proteins is crucial for its biochemical activity.

Cellular Effects

This compound has profound effects on different cell types and cellular processes. It influences cell function by disrupting mitochondrial function, leading to decreased ATP production and altered cellular metabolism . The compound also affects cell signaling pathways and gene expression, resulting in changes in cellular responses and functions. In particular, it has been observed to cause glycogen depletion and ATP starvation in the nervous system of sea lamprey .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with mitochondrial proteins, leading to the inhibition of ATP synthesis . The compound acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane. This inhibition of ATP synthesis results in decreased energy production and altered cellular metabolism. Additionally, the compound may influence gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to persistent changes in cellular function, including altered metabolism and gene expression. In vitro and in vivo studies have shown that the compound’s effects can be observed over several days to weeks, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively controls sea lamprey populations without causing significant toxicity to other species . At higher doses, the compound can exhibit toxic effects, including acute toxicity and adverse effects on non-target organisms . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by liver enzymes . The compound undergoes biotransformation, resulting in the formation of metabolites such as 4-nitro-3-(trifluoromethyl)phenylamine . These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. The compound’s localization and accumulation in specific tissues can affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting mitochondria . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial compartment, where it exerts its effects on oxidative phosphorylation. The subcellular localization of the compound is essential for its activity and function, as it allows for direct interaction with mitochondrial proteins and enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFM-containing compounds can be achieved through several methods. One common approach involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H). These agents can introduce the trifluoromethyl group into organic molecules through nucleophilic or electrophilic reactions .

Industrial Production Methods

Industrial production of TFM compounds often involves large-scale reactions using specialized equipment to handle the highly reactive and sometimes hazardous trifluoromethylating agents. The production process must ensure the safety and purity of the final product, which is critical for its application in pharmaceuticals and other sensitive industries .

Chemical Reactions Analysis

Types of Reactions

TFM compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and the specific TFM compound being used .

Major Products Formed

The major products formed from these reactions include trifluoromethyl alcohols, ketones, amines, and substituted organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Scientific Research Applications

TFM compounds have a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TFM include other fluorinated organic molecules such as:

Uniqueness of TFM

TFM stands out due to its unique combination of high electronegativity, strong electron-withdrawing effects, and stability under various chemical conditions. These properties make TFM a versatile and valuable component in a wide range of applications, from pharmaceuticals to industrial materials .

Properties

IUPAC Name

4-nitro-3-(trifluoromethyl)phenol
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InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFMBAFMCSYJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
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DSSTOX Substance ID

DTXSID7021788
Record name 3-(Trifluoromethyl)-4-nitrophenol
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Molecular Weight

207.11 g/mol
Source PubChem
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Physical Description

Liquid, Yellow to orange solid; [HSDB] Yellow to pale brown solid; [MSDSonline]
Record name Phenol, 4-nitro-3-(trifluoromethyl)-
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Record name 4-Nitro-3-trifluoromethylphenol
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Solubility

In water, 5000 mg/L at 25 °C
Record name 4-NITRO-3-TRIFLUOROMETHYLPHENOL
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Vapor Pressure

0.00133 [mmHg]
Record name 4-Nitro-3-trifluoromethylphenol
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Color/Form

Yellow to orange crystalline solid

CAS No.

88-30-2
Record name 3-(Trifluoromethyl)-4-nitrophenol
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Record name 4-Nitro-3-(trifluoromethyl)phenol
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Record name Phenol, 4-nitro-3-(trifluoromethyl)-
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Record name 3-(Trifluoromethyl)-4-nitrophenol
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Record name α,α,α-trifluoro-4-nitro-m-cresol
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Record name 3-TRIFLUOROMETHYL-4-NITROPHENOL
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Melting Point

76 °C
Record name 4-NITRO-3-TRIFLUOROMETHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-nitro-3-(trifluoromethyl)phenol in pharmaceutical research?

A1: this compound is a key precursor in the synthesis of selective androgen receptor modulators (SARMs) []. These modulators are of interest in treating a variety of conditions, including muscle wasting and prostate cancer. The compound's structure allows for further modifications to optimize the activity and selectivity of the final SARM.

Q2: How does this compound contribute to the synthesis of complex molecules?

A2: This compound serves as a versatile building block in organic synthesis. A notable example is its use in the Nenitzescu indole synthesis []. This reaction allows for the preparation of substituted indoles, which are important structural motifs in pharmaceuticals and natural products.

Q3: Are there any studies exploring the application of this compound beyond pharmaceutical synthesis?

A4: Yes, research has demonstrated the potential of this compound in material science. It has been incorporated into the structure of hyperbranched poly(ether amine) microgels []. These microgels, decorated with platinum nanoparticles, act as microreactors and show promising catalytic activity in the reduction of aromatic nitro compounds, including this compound itself.

Q4: How has this compound been utilized to study molecular interactions in environmental settings?

A5: Researchers have employed this compound in studies using high-resolution magic angle spinning (HR-MAS) NMR spectroscopy combined with saturation-transfer double difference (STDD) NMR []. This technique allows for the analysis of molecular interactions at the soil-water interface. Studies revealed that this compound predominantly interacts with soil components through dipolar interactions, hydrogen bonding, hydrophobic associations, and potentially pi-pi interactions.

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